molecular formula C2H6BrNO2 B8022373 N-Bromoacetamide monohydrate CAS No. 5798-70-9

N-Bromoacetamide monohydrate

Cat. No.: B8022373
CAS No.: 5798-70-9
M. Wt: 155.98 g/mol
InChI Key: URALNCAFCAQWHI-UHFFFAOYSA-N
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Description

N-Bromoacetamide monohydrate: is a brominating agent widely used in organic synthesis. It is known for its ability to facilitate bromination reactions, particularly in the context of alkenes. The compound is characterized by its white needle-like crystalline form and its solubility in various solvents such as chloroform, water, and tetrahydrofuran .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Bromoacetamide monohydrate can be synthesized by treating acetamide with bromine in the presence of potassium hydroxide. The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the product. The process involves dissolving acetamide in bromine, followed by the addition of ice-cold aqueous potassium hydroxide. The mixture is allowed to stand for 2-3 hours at 0-5°C, after which sodium chloride is added, and the product is extracted with chloroform .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Bromoacetamide monohydrate primarily undergoes bromination reactions. It is effective in bromohydration and bromofluorination of alkenes. The compound can also participate in oxidation reactions, particularly in the oxidation of primary and secondary alcohols .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Bromoacetamide monohydrate is extensively used in organic synthesis for bromination reactions. It is preferred over molecular bromine due to its ease of handling and reduced volatility .

Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including fluorinated steroids and amino acids. Its ability to introduce bromine atoms into organic molecules makes it valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its role as a brominating agent is crucial in the synthesis of complex organic compounds .

Mechanism of Action

The mechanism of action of N-Bromoacetamide monohydrate involves the formation of a bromonium ion intermediate during bromination reactions. This intermediate facilitates the addition of bromine to the double bond of alkenes, leading to the formation of brominated products. The process can occur via free radical or ionic pathways, depending on the reaction conditions .

Comparison with Similar Compounds

    N-Bromosuccinimide (NBS): Another widely used brominating agent, known for its ability to facilitate allylic bromination.

    N-Bromophthalimide (NBP): Similar to N-Bromoacetamide monohydrate but with different reactivity and selectivity.

    1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A more reactive brominating agent compared to this compound.

Uniqueness: this compound is unique in its ability to prioritize addition reactions over substitution reactions. This makes it particularly useful in cases where addition products are desired. Its stability and ease of handling also make it a preferred choice in many synthetic applications .

Properties

IUPAC Name

N-bromoacetamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrNO.H2O/c1-2(5)4-3;/h1H3,(H,4,5);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URALNCAFCAQWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NBr.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5798-70-9
Record name N-Bromoacetamide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BROMOACETAMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2HYZ042S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Bromoacetamide monohydrate

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